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Compound of Interest

Compound Name: DP-b99

Cat. No.: B3062623

This technical support center provides researchers, scientists, and drug development
professionals with a comprehensive overview of the clinical trial failure of DP-b99, a
neuroprotective agent investigated for acute ischemic stroke. The information is presented in a
question-and-answer format to address specific issues and facilitate troubleshooting for related
research endeavors.

Troubleshooting Guide

This section addresses potential questions and issues that may arise during the experimental
design and interpretation of studies related to neuroprotective agents like DP-b99.

Question: Our preclinical data for a novel neuroprotective agent shows great promise, similar to
what was reported for DP-b99. What were the key reasons for the translational failure of DP-
b99 from promising preclinical and Phase Il results to a negative Phase Il trial?

Answer: The Phase Ill Membrane-Activated Chelator Stroke Intervention (MACSI) trial for DP-
b99 was terminated for futility as it showed no evidence of efficacy in treating acute ischemic
stroke.[1][2][3][4] Despite encouraging preclinical and Phase llb trial data, the larger, more
robust Phase Il study failed to demonstrate any clinical benefit.[1]

Several factors could contribute to this translational failure:

» Subtle but Significant Baseline Imbalances: In the MACSI trial, the placebo group was, on
average, three years younger and had a lower proportion of patients with a previous stroke
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compared to the DP-b99 treatment group. While clinical trials are randomized, such
imbalances can occur by chance and may have influenced the outcomes.

o Overestimation of Effect Size from Earlier Phases: The suggestion of efficacy in the Phase
IIb trial was based on a secondary outcome measure and a post-hoc subgroup analysis.
These types of analyses can sometimes overestimate the true effect of a drug, leading to a
disappointing outcome in a confirmatory Phase Il trial.

o Complexity of Stroke Pathology: The mechanisms of neuronal damage in human ischemic
stroke are incredibly complex and may not be fully recapitulated in animal models. While DP-
b99 was designed to chelate zinc and other metal ions implicated in neuronal death, this
single-target approach may be insufficient to counteract the multifaceted cascade of events
in human stroke.

Question: We are designing a clinical trial for a neuroprotective agent in stroke. What were the
key design elements of the MACSI trial for DP-b99 that we should be aware of?

Answer: The MACSI trial was a randomized, double-blind, placebo-controlled, multicenter,
parallel-group study. Key aspects of its design included:

» Patient Population: The trial enrolled patients with acute ischemic stroke within 9 hours of
symptom onset who were not treated with alteplase. The targeted population had a baseline
National Institutes of Health Stroke Scale (NIHSS) score of 10 to 16, with evidence of cortical
damage such as language dysfunction, visual field defect, or neglect.

« Intervention: Patients received either intravenous DP-b99 (1.0 mg/kg per day) or a matching
placebo for four consecutive days.

o Primary Efficacy Endpoint: The primary outcome was the distribution of functional status at
90 days, as measured by the modified Rankin Scale (mRS).

Frequently Asked Questions (FAQS)
Q1: What was the proposed mechanism of action for DP-b99?

Al: DP-b99 is a lipophilic, cell-permeable derivative of BAPTA that acts as a membrane-
activated chelator of divalent transition metal ions, particularly zinc. The rationale was that by
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modulating the homeostasis of metal ions like zinc, calcium, copper, and iron in the vicinity of
cell membranes, DP-b99 could prevent the downstream cascade of neuronal cell death
following an ischemic stroke. It was also shown to inhibit the activity of matrix
metalloproteinase-9 (MMP-9), a zinc-dependent enzyme involved in synaptic plasticity and
neuronal injury.

Q2: What were the specific results of the MACSI Phase lll trial that led to its termination?

A2: The MACSI trial was stopped after a planned interim analysis of 350 patients indicated
futility. The final analysis of 446 enrolled patients confirmed the lack of efficacy. Key findings
included:

e Primary Endpoint: There was no significant difference in the distribution of modified Rankin
Scale (mMRS) scores at 90 days between the DP-b99 and placebo groups.

e Secondary Endpoints: Fewer patients in the DP-b99 group achieved a favorable outcome
(mRS <1) compared to the placebo group (20.6% vs. 28.8%). Similarly, fewer patients in the
DP-b99 group achieved a National Institutes of Health Stroke Scale (NIHSS) score of <1
(19.3% vs. 25.6%).

o Safety: Mortality rates and the incidence of adverse events were similar between the two
groups, indicating that the drug was well-tolerated but ineffective.

Q3: Were there any positive signals from earlier studies of DP-b99?

A3: Yes, a prior Phase llIb trial suggested a potential benefit of DP-b99. While it did not meet its
primary endpoint, a secondary outcome measure showed better outcomes for DP-b99-treated
patients. A post-hoc analysis of this study suggested that the greatest benefit was in patients
with moderate stroke severity (NIHSS 10-16) and signs of cortical damage, which is why this
specific population was selected for the Phase 11l MACSI trial.

Data Presentation

Table 1: MACSI Phase lll Trial - Patient Demographics and Baseline Characteristics
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Characteristic DP-b99 (n=218) Placebo (n=219)

Not explicitly stated, but
Age (years), mean placebo group was 3 years -

younger on average

Previous Stroke, % Higher proportion than placebo -

Baseline NIHSS Score 10-16 10-16

Table 2: MACSI Phase Il Trial - Key Efficacy Outcomes at 90 Days

P-value
Outcome Measure DP-b99 (n=218) Placebo (n=219) .
(unadjusted)
o No difference from
mRS Distribution - 0.10
placebo
Recovery to mRS <1,
20.6% 28.8% 0.05
%
Recovery to NIHSS <
19.3% 25.6% 0.10
1,%
Mortality, % 16.5% 15.1% 0.68
Median Home Time
36.0 36.5 0.25

(days)

Experimental Protocols

MACSI Phase Il Clinical Trial Protocol

The Membrane-Activated Chelator Stroke Intervention (MACSI) trial was a randomized,
double-blind, placebo-controlled, multicenter, parallel-group Phase Il study.

 Inclusion Criteria: Patients aged 18-85 years with a clinical diagnosis of acute ischemic
stroke, a baseline NIHSS score of 10-16, and clinical signs of cortical involvement (language

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3062623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

dysfunction, visual field defect, and/or neglect). Treatment had to be initiated within 9 hours
of symptom onset. Patients who received thrombolytic therapy (alteplase) were excluded.

e Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either DP-
b99 or a matching placebo. Both investigators and patients were blinded to the treatment
allocation.

¢ Intervention: The investigational drug (DP-b99 1.0 mg/kg/day) or placebo was administered
as an intravenous infusion over 2 hours for four consecutive days.

o Outcome Assessments: The primary efficacy endpoint was the distribution of the modified
Rankin Scale (mRS) scores at 90 days. Secondary endpoints included the proportion of
patients with an mRS score of <1 and an NIHSS score of <1 at 90 days. Safety was
assessed by monitoring adverse events and mortality.

Mandatory Visualization
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DP-b99 Proposed Mechanism
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Patient Screening and Enrollment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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